4-Methyl-1,3-diphenylimidazolidine
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Overview
Description
4-Methyl-1,3-diphenylimidazolidine is an organic compound belonging to the imidazolidine class It is characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 3, with a methyl group at position 4 and phenyl groups at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,3-diphenylimidazolidine typically involves the reaction of benzylamine with benzaldehyde in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired imidazolidine compound. Common catalysts used in this reaction include palladium on carbon (Pd/C) and hydrogen gas under mild conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1,3-diphenylimidazolidine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH₄, sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed:
Oxidation: Imidazolidinone derivatives.
Reduction: Amine derivatives.
Substitution: Functionalized imidazolidine compounds.
Scientific Research Applications
4-Methyl-1,3-diphenylimidazolidine has found applications in various scientific research fields:
Mechanism of Action
The mechanism of action of 4-Methyl-1,3-diphenylimidazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by forming stable complexes with the active site, thereby preventing substrate binding . The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
5,5-Diphenylimidazolidine-2,4-dione: Known for its biological activities and used in pharmaceutical applications.
1,3-Diphenylimidazolidine: Shares structural similarities but lacks the methyl group at position 4.
Uniqueness: 4-Methyl-1,3-diphenylimidazolidine is unique due to the presence of the methyl group at position 4, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other imidazolidine derivatives and contributes to its specific properties and applications .
Properties
CAS No. |
42164-31-8 |
---|---|
Molecular Formula |
C16H18N2 |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
4-methyl-1,3-diphenylimidazolidine |
InChI |
InChI=1S/C16H18N2/c1-14-12-17(15-8-4-2-5-9-15)13-18(14)16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3 |
InChI Key |
QPLBHSMQQDSTRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CN1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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